molecular formula C42H38O9 B1246501 calyxin I

calyxin I

Cat. No. B1246501
M. Wt: 686.7 g/mol
InChI Key: UJEBJUQQVRWYAG-SOFNOPICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

calyxin I is a natural product found in Alpinia roxburghii and Alpinia blepharocalyx with data available.

Scientific Research Applications

Antiproliferative Activities

Calyxin I, derived from Alpinia species, has shown notable antiproliferative activities. In studies focusing on Alpinia katsumadai and Alpinia blepharocalyx, calyxins, including calyxin I, demonstrated significant cytotoxicity against various cancer cell lines. These compounds were effective against human fibrosarcoma and murine carcinoma cells, with specific calyxins showing potent activity compared to clinical anticancer drugs (Tezuka et al., 2001), (Ali et al., 2001).

Chemical Structure and Synthesis

The chemical structures of calyxins, including calyxin I, have been extensively studied and elucidated using various spectroscopic methods. This includes the synthesis and structure revision of calyxin natural products, providing insights into their molecular architecture and potential for synthetic modifications (Tian et al., 2006).

Chemotherapeutic Potential

Calyxin Y, a related compound, has been studied for its potential as a chemotherapeutic agent. It induces hydrogen peroxide-dependent autophagy and apoptosis in cancer cells through JNK activation. This suggests a promising role for calyxins in cancer therapy, potentially applicable to calyxin I as well (Zhang et al., 2013).

Biosynthetic Gene Cluster

Research on calyculin A, another compound from a similar family, identified the biosynthetic gene cluster in the sponge symbiont 'Candidatus Entotheonella.' This research provides a framework for understanding the biosynthesis of related compounds like calyxin I, potentially aiding in the development of synthetic routes or genetic engineering approaches for their production (Wakimoto et al., 2014).

properties

Product Name

calyxin I

Molecular Formula

C42H38O9

Molecular Weight

686.7 g/mol

IUPAC Name

(E)-1-[(2S,4S,4aS,5R,10bR)-10-hydroxy-4,5-bis(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-8-methoxy-1,2,4,4a,5,10b-hexahydropyrano[3,4-c]chromen-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C42H38O9/c1-49-36-23-35(48)37-33-22-32(20-6-24-2-12-28(43)13-3-24)50-40(26-8-16-30(45)17-9-26)38(33)41(27-10-18-31(46)19-11-27)51-42(37)39(36)34(47)21-7-25-4-14-29(44)15-5-25/h2-5,7-19,21,23,32-33,38,40-41,43-46,48H,6,20,22H2,1H3/b21-7+/t32-,33-,38-,40+,41-/m0/s1

InChI Key

UJEBJUQQVRWYAG-SOFNOPICSA-N

Isomeric SMILES

COC1=C(C2=C([C@@H]3C[C@@H](O[C@@H]([C@H]3[C@@H](O2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)C(=C1)O)C(=O)/C=C/C7=CC=C(C=C7)O

Canonical SMILES

COC1=C(C2=C(C3CC(OC(C3C(O2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)C(=C1)O)C(=O)C=CC7=CC=C(C=C7)O

synonyms

calyxin I
calyxin-I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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